1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Description
1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C20H17BrN2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS No. 62721-94-2) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16BrN3S. The compound features a tetrahydroquinazoline core with a bromophenyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various quinazoline derivatives. The thione group in this compound is believed to enhance its efficacy against bacterial strains.
Table 1: Antimicrobial Activity Against Various Microorganisms
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).
Table 2: Anticancer Activity Against Cancer Cell Lines
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro.
Table 3: Anti-inflammatory Activity
The anti-inflammatory effects are likely mediated through inhibition of NF-kB signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested several quinazoline derivatives for antimicrobial activity. The results indicated that derivatives with electron-withdrawing groups like bromine showed enhanced activity against resistant strains of bacteria.
- Anticancer Screening : In a comparative study of various quinazoline derivatives against MCF7 cells, the compound was among the top three most effective agents, highlighting its potential as a lead compound for further development.
Properties
CAS No. |
62721-94-2 |
---|---|
Molecular Formula |
C20H17BrN2S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C20H17BrN2S/c21-16-11-5-7-13-18(16)23-17-12-6-4-10-15(17)20(24)22-19(23)14-8-2-1-3-9-14/h1-3,5,7-9,11,13H,4,6,10,12H2 |
InChI Key |
YMDCYDLTOLROAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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